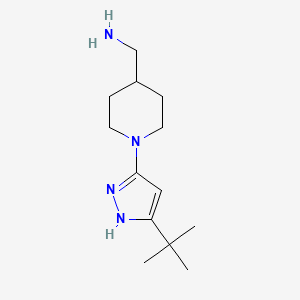

(1-(5-(tert-butyl)-1H-pyrazol-3-yl)piperidin-4-yl)methanamine

説明

特性

IUPAC Name |

[1-(5-tert-butyl-1H-pyrazol-3-yl)piperidin-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4/c1-13(2,3)11-8-12(16-15-11)17-6-4-10(9-14)5-7-17/h8,10H,4-7,9,14H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNYSCWJLVLNJSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NN1)N2CCC(CC2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals. They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs.

Mode of Action

Piperidine-containing compounds are known to interact with multiple receptors, which can lead to a variety of biological responses.

生物活性

The compound (1-(5-(tert-butyl)-1H-pyrazol-3-yl)piperidin-4-yl)methanamine, also known as a derivative of pyrazole and piperidine, has garnered attention in recent years due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to (1-(5-(tert-butyl)-1H-pyrazol-3-yl)piperidin-4-yl)methanamine have shown cytotoxic effects against various cancer cell lines. A notable study reported that certain pyrazole derivatives demonstrated IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, indicating their potential as anticancer agents .

Antiparasitic Activity

Research has also explored the antiparasitic effects of pyrazole derivatives. Modifications in the chemical structure have been shown to enhance aqueous solubility and metabolic stability while retaining or improving antiparasitic activity. For example, the incorporation of specific functional groups was found to optimize the efficacy against parasites while minimizing toxicity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of compounds. In several studies, modifications to the pyrazole ring and piperidine backbone were systematically analyzed to identify key structural features that contribute to enhanced biological activity. For example, the presence of electron-withdrawing groups on the aromatic ring has been linked to increased potency against cancer cell lines .

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated a series of pyrazole derivatives, including those related to (1-(5-(tert-butyl)-1H-pyrazol-3-yl)piperidin-4-yl)methanamine. The study revealed that certain derivatives exhibited IC50 values as low as 0.048 μM against MCF-7 cells, demonstrating significant anticancer potential .

Study 2: Metabolic Stability and Solubility

Another research effort focused on enhancing the metabolic stability of pyrazole derivatives. It was found that introducing polar functional groups improved solubility while maintaining activity against target parasites. This balance between solubility and metabolic stability is crucial for developing effective therapeutic agents .

Data Tables

| Compound | IC50 (μM) | Cell Line | Activity Type |

|---|---|---|---|

| Compound A | 0.048 | MCF-7 | Anticancer |

| Compound B | 0.177 | U-937 | Anticancer |

| Compound C | 31 | MT-4 | Antiparasitic |

| Compound D | 0.010 | MEL-8 | Anticancer |

科学的研究の応用

The compound (1-(5-(tert-butyl)-1H-pyrazol-3-yl)piperidin-4-yl)methanamine is a complex organic molecule with significant potential in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, pharmacology, and material science, supported by data tables and case studies.

Structural Representation

The compound features a piperidine ring, a pyrazole moiety, and a tert-butyl group, contributing to its unique chemical properties that enhance its biological activity.

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly as a candidate for central nervous system (CNS) disorders due to the following reasons:

- Neuroprotective Properties : Research indicates that pyrazole derivatives exhibit neuroprotective effects against neurodegenerative diseases. The presence of the piperidine ring may enhance interaction with neurotransmitter systems, particularly serotonin and dopamine receptors.

- Antidepressant Activity : A study demonstrated that similar compounds showed significant antidepressant-like effects in animal models, suggesting that this compound could be further explored for its therapeutic potential in treating depression .

Pharmacological Studies

Pharmacological studies have shown that compounds with similar structures can act as inhibitors of specific enzymes or receptors:

- Enzyme Inhibition : Compounds containing pyrazole rings have been reported to inhibit phosphodiesterase enzymes, which are crucial in regulating intracellular signaling pathways. This inhibition can lead to increased levels of cyclic AMP (cAMP), potentially enhancing cognitive functions .

- Anticancer Activity : Some derivatives have displayed cytotoxic effects against various cancer cell lines, indicating that this compound may also warrant investigation for anticancer properties .

Material Science

The unique structural features of the compound allow for potential applications in material science:

- Polymer Synthesis : The functional groups present can be utilized in the synthesis of novel polymers with specific properties, such as improved thermal stability or mechanical strength.

- Nanotechnology : The compound could serve as a precursor for nanomaterials used in drug delivery systems or as agents in biosensors due to its ability to form stable complexes with metal ions .

Case Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of similar pyrazole derivatives. The results indicated that these compounds could significantly reduce neuronal apoptosis induced by oxidative stress, suggesting potential applications for CNS disorders .

Case Study 2: Anticancer Activity

In a recent investigation published in Cancer Research, researchers evaluated the anticancer properties of a related piperidine-pyrazole compound. The study found that it induced apoptosis in breast cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | Reference |

|---|---|---|

| (1-(5-(tert-butyl)-1H-pyrazol-3-yl)piperidin-4-yl)methanamine | Neuroprotective | |

| Pyrazole derivative X | Antidepressant | |

| Piperidine-pyrazole derivative Y | Anticancer |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with "(1-(5-(tert-butyl)-1H-pyrazol-3-yl)piperidin-4-yl)methanamine," enabling comparative analysis of their physicochemical and functional properties:

Structural Analogs

Physicochemical and Pharmacological Comparisons

The bromophenyl analog introduces halogen-mediated lipophilicity and may enhance binding to aromatic pockets in biological targets.

Synthetic Accessibility :

- The target compound’s synthesis likely involves coupling a tert-butylpyrazole to a piperidine-methanamine scaffold, analogous to methods in (e.g., carbamate protection/deprotection).

- In contrast, the imidazopyridine derivative requires multi-step heterocycle formation, increasing synthetic complexity.

The imidazopyridine analog demonstrated antimalarial activity (IC₅₀ < 100 nM), suggesting that the target compound’s pyrazole-piperidine framework could be tailored for similar applications.

準備方法

Nucleophilic Substitution on a Halogenated Pyrazole

- Halogenation: The pyrazole intermediate is halogenated at the 3-position (commonly chlorination) using reagents such as phosphorus oxychloride (POCl3) in the presence of tetramethylammonium chloride to form 3-chloropyrazole derivatives.

- Nucleophilic Displacement: The 3-chloropyrazole is then reacted with piperidin-4-yl methanamine under reflux conditions with a base such as diisopropylethylamine (DIPEA) or similar amine bases to substitute the chlorine with the piperidinyl group.

- Solvents: Isopropanol or dichloromethane are typical solvents used in this step.

- Reaction Conditions: Reflux for 16 hours or until completion as monitored by LC-MS or TLC.

This method provides good yields and regioselectivity for substitution at the 3-position of the pyrazole ring.

Reductive Amination or Amide Coupling (Less Common)

- In some cases, the piperidin-4-yl methanamine may be introduced via reductive amination of an aldehyde-functionalized pyrazole intermediate or via amide bond formation if carboxylic acid derivatives are involved.

- These methods require additional steps for functional group interconversion and protection/deprotection cycles.

Protection and Deprotection of Amines

- Boc Protection: To facilitate purification and avoid side reactions, the amine group on the piperidine or methanamine may be protected with tert-butyloxycarbonyl (Boc) groups.

- Deprotection: Final deprotection is carried out using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature or under reflux, followed by co-evaporation with DCM to remove residual TFA.

- This step yields the free amine form of the target compound.

Purification and Characterization

- Purification: Reverse-phase high-performance liquid chromatography (HPLC) is typically employed to purify the final compound, especially after deprotection.

- Characterization: Mass spectrometry (MS) confirms molecular weight, and nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) confirms structural integrity and substitution patterns.

Summary Table of Preparation Steps

| Step No. | Process | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 5-(tert-butyl)-1H-pyrazole | Starting from hydrazines and β-ketoesters; tert-butyl alkylation | Commercial availability possible |

| 2 | Halogenation at 3-position | POCl3, tetramethylammonium chloride, reflux | Forms 3-chloropyrazole intermediate |

| 3 | Nucleophilic substitution | Piperidin-4-yl methanamine, DIPEA, iPrOH, reflux, 16h | Substitution of Cl by piperidinyl |

| 4 | Amine protection (optional) | Boc2O, base | Protects amine groups |

| 5 | Amine deprotection | TFA/DCM, room temp or reflux | Removes Boc groups |

| 6 | Purification | Reverse-phase HPLC | Ensures compound purity |

| 7 | Characterization | MS, NMR | Confirms structure and purity |

Research Findings and Optimization Notes

- The halogenation step using POCl3 and tetramethylammonium chloride is critical for selective chlorination at the 3-position of the pyrazole ring, enabling efficient nucleophilic substitution.

- Use of DIPEA as a base promotes nucleophilic displacement without significant side reactions.

- Boc protection improves handling and purification, especially for intermediates with free amines.

- Final deprotection with TFA is mild and effective, avoiding degradation of sensitive pyrazole or piperidine moieties.

- Purification by reverse-phase HPLC is necessary to separate closely related impurities and ensure high purity for biological evaluation.

Q & A

Q. What are the common synthetic routes for synthesizing (1-(5-(tert-butyl)-1H-pyrazol-3-yl)piperidin-4-yl)methanamine?

The synthesis typically involves multi-step protocols:

- Cyclization : Formation of the pyrazole ring via condensation of hydrazine derivatives with diketones or β-keto esters under acidic conditions. For tert-butyl-substituted pyrazoles, tert-butyl acetoacetate is a common precursor .

- Piperidine functionalization : The piperidine ring is introduced via nucleophilic substitution or reductive amination. For example, 4-aminopiperidine derivatives can react with pyrazole intermediates under Mitsunobu or Buchwald-Hartwig coupling conditions .

- Protection/Deprotection : Amino groups are often protected (e.g., with Boc groups) during synthesis to prevent side reactions, followed by deprotection using TFA or HCl .

- Purification : Column chromatography and recrystallization are critical for isolating the final compound. Analytical techniques like NMR and LC-MS confirm structural integrity .

Q. How is the compound characterized to confirm its structure and purity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to verify substituent positions, tert-butyl group integration, and piperidine ring conformation. For example, the tert-butyl group shows a singlet at ~1.3 ppm in H NMR .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) : Purity is assessed via reverse-phase HPLC with UV detection (e.g., >95% purity threshold) .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves the 3D structure, though this requires high-purity crystalline material .

Q. What preliminary biological activities have been reported for similar pyrazole-piperidine derivatives?

- Antimicrobial Activity : Pyrazole derivatives with tert-butyl groups exhibit moderate activity against Gram-positive bacteria, likely due to membrane disruption or enzyme inhibition (e.g., targeting bacterial topoisomerases) .

- Central Nervous System (CNS) Modulation : Piperidine-containing analogs show affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors) in vitro, suggesting potential CNS applications .

- Anticancer Potential : Some analogs inhibit kinase enzymes (e.g., ALK or EGFR) in biochemical assays, though specific data for this compound is limited .

Advanced Research Questions

Q. How can researchers optimize the compound’s solubility and bioavailability without compromising bioactivity?

- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) on the piperidine ring or pyrazole moiety. For example, replacing the tert-butyl group with a polar substituent may enhance aqueous solubility but requires SAR studies to retain activity .

- Salt Formation : Hydrochloride or phosphate salts improve solubility. For instance, methanamine derivatives often form stable hydrochloride salts .

- Prodrug Strategies : Mask the primary amine with labile groups (e.g., acetyl or carbamate) that hydrolyze in vivo .

- Nanoparticle Formulation : Encapsulation in liposomes or polymeric nanoparticles enhances bioavailability, as demonstrated for similar CNS-targeting compounds .

Q. What strategies resolve contradictions in reported biological data for pyrazole-piperidine derivatives?

- Assay Standardization : Discrepancies in IC values may arise from variations in assay conditions (e.g., ATP concentration in kinase assays). Validate protocols using reference inhibitors .

- Metabolic Stability Testing : Differences in cell-based vs. biochemical assays may reflect metabolic inactivation. Use liver microsome assays to assess stability .

- Epimerization Checks : Chiral centers in the piperidine ring can racemize during synthesis, altering activity. Monitor enantiopurity via chiral HPLC or CD spectroscopy .

Q. How can computational methods aid in target identification and mechanism of action studies?

- Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential targets. The tert-butyl group may occupy hydrophobic pockets in enzymes like kinases .

- Molecular Dynamics (MD) Simulations : Predict binding stability and conformational changes in target proteins (e.g., G-protein-coupled receptors) .

- QSAR Modeling : Correlate substituent effects (e.g., tert-butyl vs. methyl groups) with bioactivity to guide optimization .

Q. What analytical techniques are recommended for detecting enantiomeric impurities?

- Chiral HPLC : Use columns with chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers .

- Polarimetry : Measure optical rotation for compounds with known specific rotation values.

- Vibrational Circular Dichroism (VCD) : Provides absolute configuration data but requires high-purity samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。